This compound falls under the category of heterocyclic compounds, specifically those containing both piperazine and oxazole rings. Heterocycles are compounds that contain at least one atom in a ring that is not carbon, which in this case includes nitrogen and oxygen.
The synthesis of 1-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride can be achieved through several methods, typically involving the formation of the oxazole ring followed by its attachment to the piperazine moiety.
The molecular formula of 1-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride is .
Using techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography can provide insights into:
1-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride may participate in various chemical reactions:
Parameters such as solvent choice, temperature, and catalyst presence significantly influence reaction rates and yields.
Understanding solubility and stability is crucial for formulation in pharmaceutical applications.
1-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride has potential applications in:
Compounds with similar structures have been explored for:
The compound may serve as a tool in biological assays to understand receptor interactions or enzyme activities.
The compound 1-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride integrates two pharmaceutically significant heterocyclic systems: a piperazine ring and a 5-methyl-1,3-oxazole moiety. The piperazine component—a six-membered diazacycloalkane—provides two basic nitrogen atoms capable of hydrogen bonding and salt formation, as evidenced by the dihydrochloride salt formulation [4]. The 5-methyl-1,3-oxazole ring is a five-membered aromatic heterocycle featuring oxygen and nitrogen atoms at positions 1 and 3, respectively. The methyl group at C5 enhances lipophilicity, while the oxazole’s sp²-hybridized atoms contribute to planar rigidity and π-orbital interactions [7]. The methylene linker (–CH₂–) between these systems permits conformational flexibility, facilitating target engagement.
This structural architecture enables bioisosteric versatility. The oxazole ring acts as a non-classical bioisostere for carboxylic acid derivatives (e.g., esters or amides) due to its isoelectronic properties and similar dipole moments (~1.5–2.0 D) [7]. Such replacements improve metabolic stability by resisting enzymatic hydrolysis—a strategy validated in kinase inhibitors like mubritinib, where oxazole substitutes metabolically labile amides [7]. Concurrently, the piperazine ring serves as a conformational bioisostere for aliphatic diamines, optimizing solubility via protonation (pKₐ ~9.8 for piperazine) while maintaining spatial orientation for receptor interactions [4] [6].
Table 1: Key Physicochemical Properties of Heterocyclic Components
Structural Motif | Role in Compound | Key Properties |
---|---|---|
Piperazine ring | Basic pharmacophore | pKₐ ~9.8; enhances water solubility via salt formation; conformational flexibility |
5-Methyl-1,3-oxazole ring | Planar bioisostere | Dipole moment ~1.7 D; aromatic character; metabolic stability |
Methylene linker (–CH₂–) | Conformational spacer | Adjusts spatial orientation between rings; improves target complementarity |
The synergy between these motifs aligns with modern drug design paradigms. For instance, oxazole-containing compounds exhibit enhanced membrane permeability due to balanced logP values (typically 1–3), while piperazine’s protonation adjusts ionization state across physiological pH gradients [6] [7]. This dual functionality is exploited in antimicrobial and anticancer agents, where bioisosteric oxazole replacements yield improved pharmacokinetic profiles compared to carbonyl-based precursors [2] [7].
Piperazine derivatives emerged as therapeutic agents in the early 20th century with anthelmintic applications (e.g., piperazine citrate for ascariasis) [4]. Their utility expanded significantly in the 1980s–2000s with the advent of neuropsychiatric drugs (e.g., vortioxetine for depression) and kinase inhibitors (e.g., palbociclib for breast cancer). Piperazine’s modular synthesis—particularly via nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig amination—enabled rapid diversification, positioning it as a "privileged scaffold" in medicinal chemistry [6]. Concurrently, oxazole chemistry evolved from natural product isolation (e.g., antimicrobial telomestatin fragments) to synthetic methodologies enabling ring formation via Robinson–Gabriel synthesis (dehydration of 2-acylaminoketones) or Van Leusen reactions (using TosMIC reagents) [7].
The strategic merger of piperazine and oxazole motifs began gaining traction post-2010, driven by the need to optimize lead compounds’ drug-likeness. For example, oxazole’s bioisosteric replacement of amide bonds in benzamide-based fungicides reduced susceptibility to esterases while maintaining target affinity [2]. This innovation addressed metabolic limitations in agrochemicals and pharmaceuticals alike. A notable milestone was the synthesis of hybrid structures like N-(5-methyl-1,2-oxazol-3-yl)-2-(piperazin-1-yl)acetamide dihydrochloride (CAS: 1172414-85-5), which demonstrated the synthetic feasibility of tethering these heterocycles via methylene or acetamide linkers [5].
Table 2: Evolution of Piperazine-Oxazole Hybrids in Drug Discovery
Era | Key Developments | Impact on Compound Design |
---|---|---|
Pre-2010 | Piperazine in CNS drugs (e.g., aripiprazole); Oxazoles in natural products | Established individual motifs as bioactive scaffolds |
2010–2020 | Hybrid synthesis via SNAr/Buchwald–Hartwig; Oxazole as amide bioisostere | Enabled covalent linkage; improved metabolic stability |
Post-2020 | Commercial availability of building blocks (e.g., 5-methyl-4-oxazolemethanamines) | Accelerated high-throughput screening of hybrid libraries |
Synthetic advancements catalyzed this trend. Reductive amination between oxazole aldehydes and N-Boc-piperazine, followed by acid deprotection, became a robust route to such hybrids [6]. Alternatively, Finkelstein alkylation using 4-(chloromethyl)-5-methyloxazole and piperazine derivatives in acetonitrile afforded high yields (>80%) of tertiary amines, as validated in kinase inhibitor syntheses [6]. The dihydrochloride salt form—exemplified by 1-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride—emerged as a standard formulation to enhance crystallinity and aqueous solubility for biological testing [5].
Contemporary applications focus on targeted oncology and anti-infectives, leveraging the hybrid’s ability to engage diverse binding pockets. The piperazine moiety interacts with aspartate residues in GPCRs or kinase hinge regions, while the oxazole contributes hydrophobic contacts and directional hydrogen bonds via its nitrogen atom [6] [7]. This dual pharmacophore strategy underscores the compound’s role as a versatile intermediate in modern drug discovery pipelines.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2